molecular formula C19H19N3O3S B2631575 (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide CAS No. 1181471-68-0

(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide

Cat. No.: B2631575
CAS No.: 1181471-68-0
M. Wt: 369.44
InChI Key: XGWVIARLDYNSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide is a synthetic organic compound featuring an ethenesulfonamide core linked to a phenyl ring and a pyrazole-containing chain through an ether linkage. This structure combines several pharmacologically relevant motifs, suggesting potential as a multi-target agent in early-stage pharmacological research. The presence of the sulfonamide group is particularly significant, as this moiety is known for its high affinity as a zinc-binding group in the active site of enzymes like carbonic anhydrases , making it a key structure in the design of enzyme inhibitors . Furthermore, the pyrazole heterocycle is a privileged scaffold in medicinal chemistry, frequently found in compounds with a broad spectrum of activities, including anticancer and anti-inflammatory properties . Preliminary, based on analogous compounds, its potential research applications could include investigation as an inhibitor for metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoenzymes, which are targets for conditions like Alzheimer's disease and glaucoma . The (E)-ethenesulfonamide structure may also allow it to interact with various kinase targets, similar to other pyrazole-sulfonamide hybrids that have demonstrated promising antitumor activities by targeting pathways such as BRAF V600E in cancer cell lines . Researchers are exploring this compound in vitro and in silico to elucidate its precise mechanism of action, binding affinity, and inhibitory potency against these and other biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for non-human research and is not labeled or approved for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate safety precautions and consult the safety data sheet prior to use.

Properties

IUPAC Name

(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,15-10-17-6-2-1-3-7-17)21-18-8-4-9-19(16-18)25-14-13-22-12-5-11-20-22/h1-12,15-16,21H,13-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWVIARLDYNSTO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CC=C2)OCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CC=C2)OCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the ethoxy group: The pyrazole ring is then reacted with an ethylating agent to introduce the ethoxy group.

    Formation of the ethenesulfonamide moiety: This involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Coupling with the phenyl group: Finally, the phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol
  • IUPAC Name : (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. The presence of the sulfonamide group enhances the compound's ability to inhibit tumor growth. In vitro studies have demonstrated that (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Properties

The sulfonamide functional group is known for its anti-inflammatory effects. Studies have shown that this compound can reduce inflammatory markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, indicating potential applications as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis, a common target for many antibiotics.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide against human breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to control groups.

Concentration (µM)Cell Viability (%)
0100
585
1065
1540
2025

Case Study 2: Anti-inflammatory Effects

In a controlled study on rats with induced arthritis, administration of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupPaw Swelling (mm)TNF-alpha Levels (pg/mL)
Control12.5350
Compound Treatment6.8120

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 2: Physical and Spectroscopic Data

Compound Name / ID Melting Point (°C) IR (cm⁻¹) ¹H-NMR Shifts (DMSO-d6) Reference
Target Compound Not reported Not reported Not reported N/A
3d () 138–140 3424.5 (N–H), 1604.1 (C=C), 1148.7 (S=O) δ 10.06 (N–H), 7.56 (Ar–H), 5.22 (O–CH₂)
3m () Not reported Not reported δ 7.6–6.8 (Ar–H), 2.5–1.0 (cyclopropyl, CH₂)

Key Observations:

  • Hydrogen Bonding: The sulfonamide N–H group in 3d (IR: 3424 cm⁻¹) facilitates intermolecular interactions, which may influence crystallization behavior .
  • Aromaticity: All compounds exhibit characteristic aryl proton shifts (δ 6.8–7.6) in NMR, confirming extended π-conjugation .

Research Findings and Limitations

  • Structural Diversity: Modifications to the aryl/heterocyclic substituents significantly alter physicochemical and biological profiles. For example, dihydroartemisinin-containing derivatives () may confer antimalarial activity, whereas pyrazole-ethoxyl groups (target compound) could optimize kinase selectivity .
  • Data Gaps: Direct biological data (e.g., IC₅₀ values) for the target compound are absent, limiting mechanistic conclusions.

Biological Activity

(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article will explore its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a phenyl group, an ethene sulfonamide moiety, and a pyrazole ring. This structural configuration is crucial for its biological activity.

In Vitro Studies

Research indicates that pyrazole derivatives, including those similar to (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide, exhibit significant anticancer properties. For instance, derivatives have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
11aHeLa10.5Induction of apoptosis
11bMCF715.3Cell cycle arrest
11cSKOV312.7ROS generation
11dSKMEL289.8Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of the cell cycle .

Selectivity Towards Cancer Cells

In studies involving human neuroblastoma (SH-SY5Y) and mouse fibroblast (L929) cell lines, the compound demonstrated selective cytotoxicity towards cancerous cells while sparing healthy cells. The selectivity ratio was significant, with IC50 values indicating effective targeting of cancer cells without substantial toxicity to normal cells .

Antiviral Activity

Recent investigations have highlighted the potential of pyrazole derivatives as antiviral agents. Specifically, compounds similar to (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide were tested against coronaviruses such as SARS-CoV-2. The results showed:

  • Mode of Action : Compounds exhibited multiple mechanisms including adsorption inhibition and virucidal effects.
  • Efficacy : At a concentration of 0.4 mg/mL, significant inhibition rates were recorded against SARS-CoV-2 and HCoV-229E .

Pharmacokinetic Properties

In silico studies have predicted favorable pharmacokinetic properties for (E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide:

PropertyValue
Blood-brain barrier permeabilityModerate
Aqueous solubilityHigh
Oral bioavailabilityFavorable

These properties suggest that the compound could be a viable candidate for further development in therapeutic applications .

Case Studies and Comparative Analysis

A comparative analysis with other pyrazole derivatives has been conducted to understand structure-activity relationships (SAR). For instance:

  • Derivatives with different substituents : Variations in substituents on the pyrazole ring significantly influenced their anticancer activity.
  • Mechanistic Insights : Studies indicated that specific functional groups enhanced the ability to induce apoptosis in tumor cells while minimizing toxicity to normal cells .

Q & A

Q. Basic

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptance criteria: ≥95% purity by area normalization .
  • Stereochemistry : Confirm the (E)-configuration via 1H NMR^1 \text{H NMR} (coupling constant J=1216HzJ = 12–16 \, \text{Hz} for trans-vinylic protons) and NOESY spectroscopy. Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities .

What methodologies are used to evaluate the biological activity of this compound, and how can contradictory data be resolved?

Q. Advanced

  • In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) or cytotoxicity (MTT assay) using cell lines relevant to the target disease. Dose-response curves (IC50_{50}) and positive controls (e.g., staurosporine) are critical .
  • Resolving contradictions : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Ensure compound integrity via LC-MS post-assay and control for batch-to-batch variability in purity (>99% by HPLC) .

How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases). Focus on interactions between the sulfonamide group and catalytic lysine residues.
  • QSAR models : Train models on derivatives with varied substituents (e.g., pyrazole, ethoxy groups) to correlate electronic (Hammett σ) or steric parameters (Taft’s EsE_s) with activity. Validate with leave-one-out cross-validation .

What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Process chemistry : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or continuous flow reactors to enhance scalability.
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression and minimize epimerization .

How do structural modifications to the pyrazole or ethoxy groups impact physicochemical properties?

Q. Advanced

  • LogP optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyrazole ring to reduce lipophilicity (measured via shake-flask method).
  • Solubility : Replace the ethoxy linker with PEGylated chains (e.g., -OCH2_2CH2_2O-) to enhance aqueous solubility, validated by nephelometry .

What analytical workflows confirm the absence of genotoxic impurities in final batches?

Q. Advanced

  • LC-MS/MS : Screen for aryl amines (potential hydrolytic byproducts) using MRM (multiple reaction monitoring) modes.
  • AMES test : Perform bacterial reverse mutation assays (OECD 471) to rule out mutagenicity at impurity levels ≥0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.